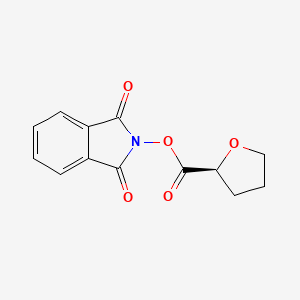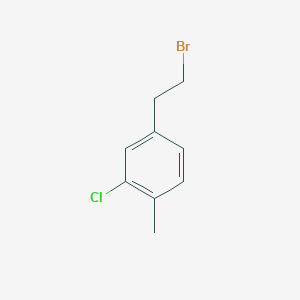
Tert-butyl 2-amino-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-methylbutanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid and features a tert-butyl ester group along with an amino group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylbutanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reaction of tert-butyl chloroformate with 2-amino-2-methylbutanoic acid in the presence of a base like triethylamine. This method is often preferred for its higher yield and cleaner reaction profile.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Industrial methods may also employ alternative catalysts and solvents to optimize the process further.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drugs and bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, amide formation, and other enzymatic transformations.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-methylbutanoate
- Tert-butyl 2-amino-2-methylpropanoate
- Tert-butyl 2-amino-2-ethylbutanoate
Uniqueness
Tert-butyl 2-amino-2-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis compared to other esters. Additionally, the presence of the amino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-methylbutanoate |
InChI |
InChI=1S/C9H19NO2/c1-6-9(5,10)7(11)12-8(2,3)4/h6,10H2,1-5H3 |
InChI Key |
YBIANLZYEWCDCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
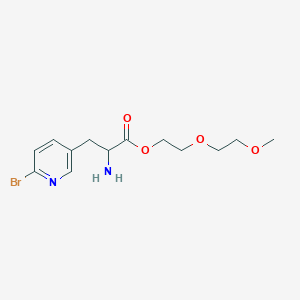
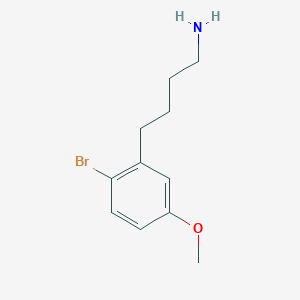
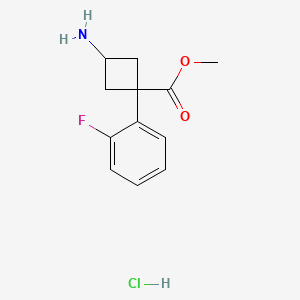
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
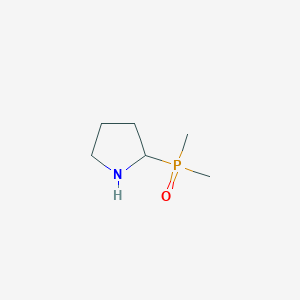

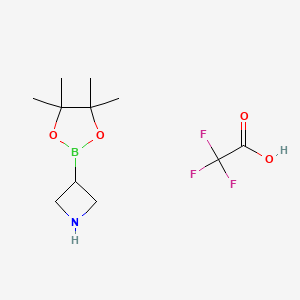

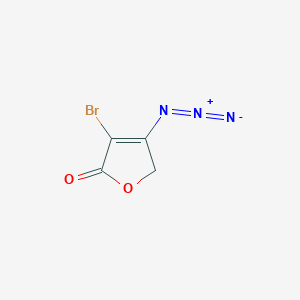
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
